molecular formula C16H29N5O3 B039506 Sperabillin D CAS No. 111465-40-8

Sperabillin D

Cat. No. B039506
M. Wt: 339.43 g/mol
InChI Key: HGBIYXQMCATWPJ-PXRNKZPESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sperabillin D is a natural compound that has been found to have potential therapeutic applications in various fields of medicine. The compound is derived from the plant, Spermacoce billardieri, which is native to tropical regions of the world. The chemical structure of Sperabillin D has been extensively studied, and its properties have been found to be highly beneficial in various scientific research applications.

Scientific Research Applications

Antibiotic Properties

Sperabillin D, along with its variants (A, B, C), is identified as a novel antibiotic produced by the bacterium Pseudomonas fluorescens YK-437. These compounds have shown antibacterial activity against both Gram-negative and Gram-positive bacteria, including antibiotic-resistant strains like Pseudomonas aeruginosa and Staphylococcus aureus. Sperabillin A, in particular, has been noted to inhibit DNA, RNA, protein, and cell wall biosynthesis in Escherichia coli, highlighting its broad spectrum of antibiotic action (Katayama et al., 1992).

Antitumor Activity

Research on sperabillin polymers, particularly derived from sperabillin A, reveals significant anti-tumor properties. These polymers have been shown to selectively inhibit the proliferation of human umbilical vein endothelial (HUVE) cells, with higher molecular weight polymers demonstrating stronger inhibitory effects. In vivo studies have also shown anti-tumor activity against B16 melanoma (Hida et al., 1993).

Immune System Augmentation

Sperabillin polymers, primarily derived from sperabillin A, have been found to activate murine peritoneal macrophages potently. These polymers enhance phagocytosis-dependent respiratory burst and Fc gamma receptor expression, indicating their role in augmenting host defense mechanisms. Treatment with these polymers led to increased peritoneal exudate cells, augmented macrophage activity, and enhanced non-specific killer activity of splenocytes, thereby indicating their potential in boosting immune responses against tumors (Takizawa et al., 1994).

properties

CAS RN

111465-40-8

Product Name

Sperabillin D

Molecular Formula

C16H29N5O3

Molecular Weight

339.43 g/mol

IUPAC Name

(3R,5R,6R)-3-amino-N-(3-amino-3-iminopropyl)-6-[[(2E,4E)-hexa-2,4-dienoyl]amino]-5-hydroxyheptanamide

InChI

InChI=1S/C16H29N5O3/c1-3-4-5-6-15(23)21-11(2)13(22)9-12(17)10-16(24)20-8-7-14(18)19/h3-6,11-13,22H,7-10,17H2,1-2H3,(H3,18,19)(H,20,24)(H,21,23)/b4-3+,6-5+/t11-,12-,13-/m1/s1

InChI Key

HGBIYXQMCATWPJ-PXRNKZPESA-N

Isomeric SMILES

C/C=C/C=C/C(=O)N[C@H](C)[C@@H](C[C@H](CC(=O)NCCC(=N)N)N)O

SMILES

CC=CC=CC(=O)NC(C)C(CC(CC(=O)NCCC(=N)N)N)O

Canonical SMILES

CC=CC=CC(=O)NC(C)C(CC(CC(=O)NCCC(=N)N)N)O

synonyms

sperabillin D

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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